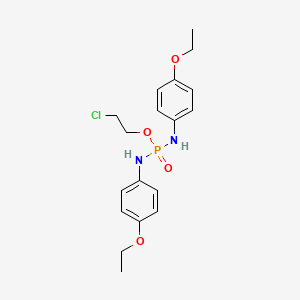
2-Chloroethyl N,N'-bis(4-ethoxyphenyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate is an organic compound with the molecular formula C₁₈H₂₄ClN₂O₄P It is a phosphorodiamidate derivative, characterized by the presence of two ethoxyphenyl groups and a chloroethyl group attached to the phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine with N,N’-bis(4-ethoxyphenyl)phosphorodiamidic chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation at the ethoxyphenyl groups, resulting in the formation of corresponding quinones.
Hydrolysis: In the presence of water or aqueous acids, the phosphorodiamidate bond can be hydrolyzed, yielding the corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation Products: Quinones and other oxidized derivatives of the ethoxyphenyl groups.
Hydrolysis Products: Phosphoric acid derivatives and corresponding amines or alcohols.
Scientific Research Applications
2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate involves its interaction with molecular targets, such as enzymes and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities or alteration of protein functions. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents, used in organic synthesis and as an intermediate in the production of other chemicals.
2-Chloroethanol: An organic compound with a chloroethyl group, used as a solvent and intermediate in chemical synthesis.
Uniqueness
2-Chloroethyl N,N’-bis(4-ethoxyphenyl)phosphorodiamidate is unique due to its phosphorodiamidate core and the presence of ethoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
62026-08-8 |
|---|---|
Molecular Formula |
C18H24ClN2O4P |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-chloroethoxy-(4-ethoxyanilino)phosphoryl]-4-ethoxyaniline |
InChI |
InChI=1S/C18H24ClN2O4P/c1-3-23-17-9-5-15(6-10-17)20-26(22,25-14-13-19)21-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
IZSAKHBZQBXXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OCC)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















